

BOP-Cl in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

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Compound of Interest

Compound Name:	<i>Bis(2-oxo-3-oxazolidinyl)phosphinic chloride</i>
Cat. No.:	B1197263

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Introduction

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly known as BOP-Cl, is a phosphinic acid derivative employed as a coupling reagent in peptide synthesis. It is particularly effective for the acylation of sterically hindered amino acids, such as N-methylated residues, where it promotes amide bond formation with good yields and suppressed epimerization.^{[1][2]} BOP-Cl activates the carboxylic acid by forming a carboxylic-phosphinic mixed anhydride, which is a highly reactive intermediate.^{[1][3]} This document provides detailed application notes, experimental protocols, and comparative data for the use of BOP-Cl in solid-phase peptide synthesis (SPPS).

Chemical Properties

Property	Value
Synonyms	Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, Phosphoric acid bis(2-oxooxazolidide) chloride
CAS Number	68641-49-6 [1]
Molecular Formula	C ₆ H ₈ CIN ₂ O ₅ P [1]
Molecular Weight	254.56 g/mol [1]
Appearance	Powder [3]
Melting Point	191 °C [1]
Storage	Store at 10°C - 25°C under an inert gas like Nitrogen. [1]

Applications in SPPS

BOP-Cl is a valuable reagent in SPPS for specific applications:

- Coupling of N-methylated Amino Acids: BOP-Cl demonstrates high efficiency in the acylation of N-methylated amino acids, which are known to be challenging due to steric hindrance.[\[2\]](#) [\[4\]](#)
- Formation of Thiopeptide Bonds: It is an efficient reagent for coupling protected amino monothioacids to imino acid residues.[\[5\]](#)
- Suppression of Racemization: BOP-Cl generally provides good yields with low levels of epimerization, particularly when coupling N-methylated amino acids.[\[2\]](#)

However, it is generally considered that BOP-Cl may not perform as effectively in solid-phase synthesis compared to some modern coupling reagents, potentially due to the formation of oxazolone as a poor acylating derivative, which can be accompanied by racemization.[\[6\]](#)

Data Presentation: Comparative Performance

Direct quantitative comparisons of BOP-Cl with modern coupling reagents under identical SPPS conditions are limited in recent literature. However, data from various studies can be

compiled to provide a comparative overview.

Racemization Levels

The choice of coupling reagent and base significantly impacts the level of racemization during peptide synthesis. While direct data for BOP-Cl is scarce, data for PyBOP, a related phosphonium salt, is often used as a proxy.

Coupling Reagent	Base	Epimerization (D/(D+L) %)*
PyBOP (as proxy)	DIEA	3.8% [7]
HBTU	DIEA	1.7% [7]
HATU	DIEA	1.3% [7]
HBTU	NMM	0.6% [7]
HATU	NMM	0.4% [7]

Data from a study on the coupling of a challenging glycosylated amino acid. The error for all data points was reported as less than 0.3%.[\[7\]](#)

Key Observations:

- Aminium/uronium salts like HBTU and HATU generally show lower racemization than phosphonium salts like PyBOP.[\[7\]](#)
- The use of a weaker base, such as N-methylmorpholine (NMM), can significantly reduce epimerization compared to diisopropylethylamine (DIEA).[\[7\]](#)

Performance with N-Methylated Amino Acids

Reagent	Additive	Base	Typical Yield	Racemization Risk	Key Characteristics
HATU	Internal (HOAt)	DIEA/NMM	High	Low	Highly effective for sterically hindered couplings. [8]
PyBOP	Internal (HOBt)	DIEA	Moderate to High	Low	Generally effective, but can be less efficient for coupling two adjacent N-Me residues. [8]
BOP-Cl	None	DIEA	Moderate	Moderate to High	An older reagent used for hindered couplings, but can cause significant racemization. [8]

Experimental Protocols

The following are generalized protocols for the use of BOP-Cl in manual solid-phase peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle using BOP-Cl.

1. Resin Preparation:

- Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes, then drain.
- Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. BOP-Cl Coupling:

- In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 eq.), BOP-Cl (2.0 eq.), and a tertiary base such as DIEA (4.0 eq.) in DMF.
- Add the activation solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-4 hours. For sterically hindered amino acids, the reaction time may need to be extended.
- Monitor the coupling reaction using a qualitative method like the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines). A negative test indicates the completion of the coupling.

4. Washing:

- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

5. Repetition:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

- After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Coupling of N-Methylated Amino Acids

This protocol is specifically for the challenging coupling of N-methylated amino acids using BOP-Cl.

1. Resin and Peptide Preparation:

- Perform the deprotection of the N-terminal Fmoc group as described in the standard protocol.

2. Activation and Coupling:

- In a separate vessel, pre-activate the Fmoc-N-methyl amino acid (2.0 eq.) with BOP-Cl (2.0 eq.) and DIEA (4.0 eq.) in DMF for approximately 10-15 minutes.
- Add the pre-activated amino acid solution to the resin.
- Agitate the mixture at room temperature. Reaction times may need to be extended to 4-24 hours for difficult couplings.

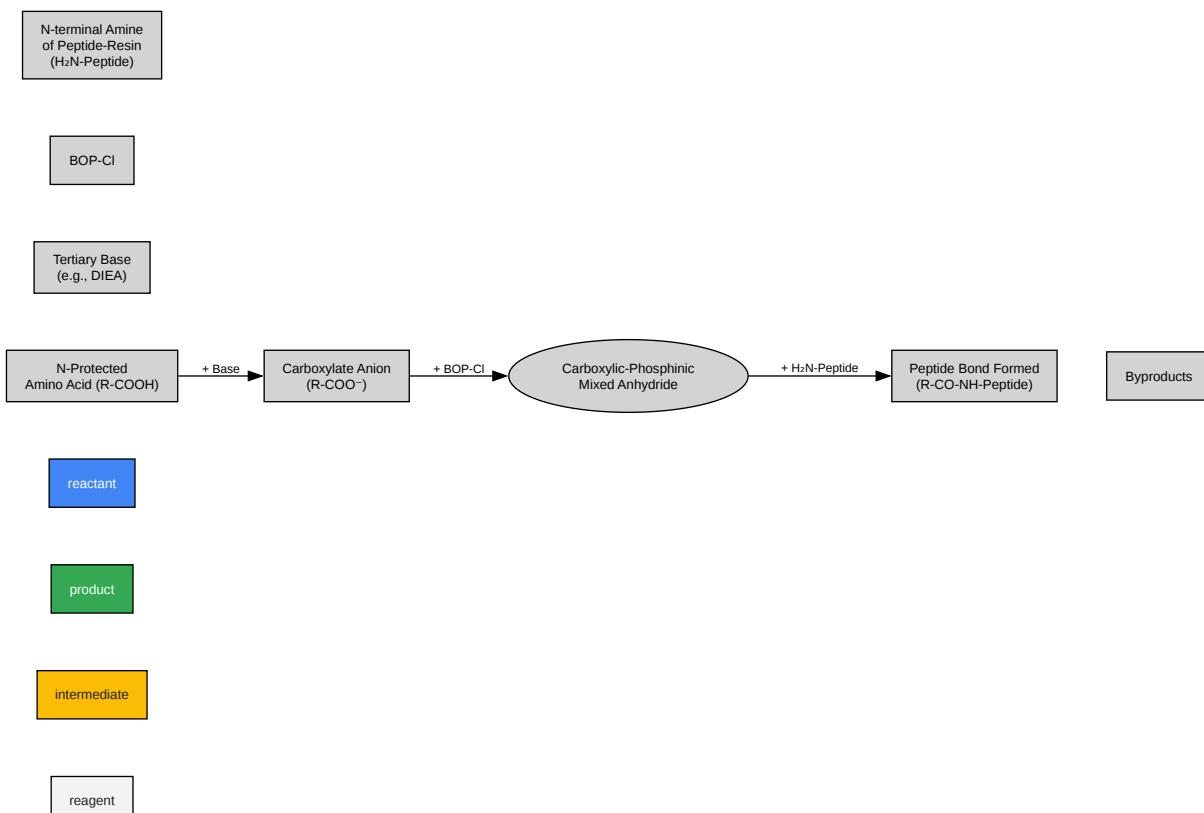
- Monitor the reaction progress using the bromophenol blue test, as the Kaiser test is not suitable for N-methylated amines.

3. Washing and Subsequent Steps:

- Follow the washing, repetition, and cleavage procedures as outlined in the standard protocol.

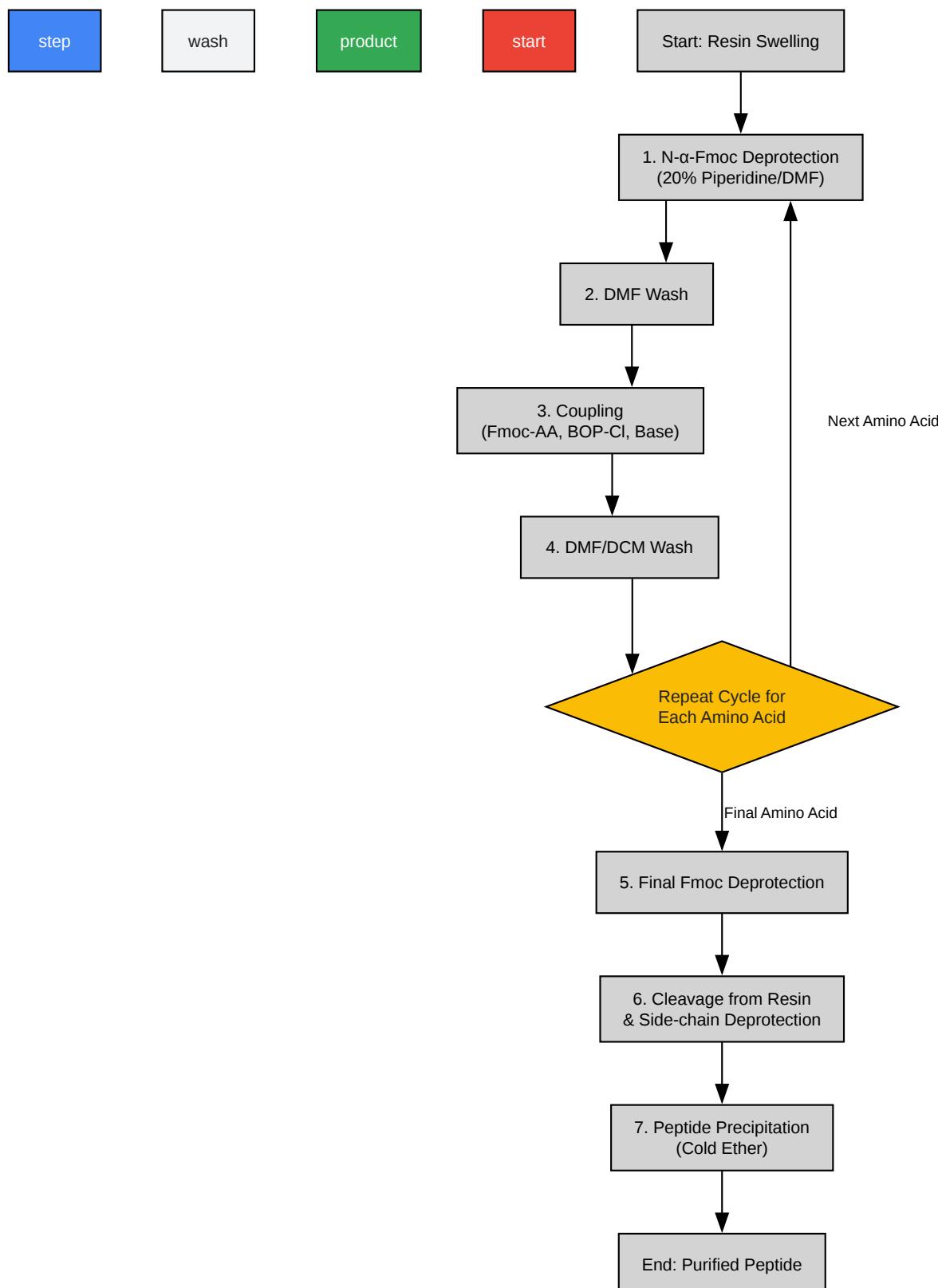
Visualizations

Signaling Pathways and Experimental Workflows

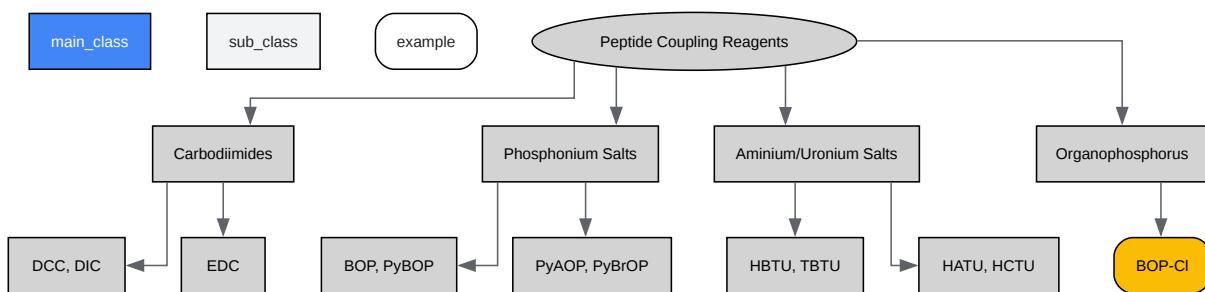


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Caption: Mechanism of peptide bond formation using BOP-Cl.

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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



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Caption: Classification of common peptide coupling reagents.

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